molecular formula C14H18N4O2S B6435259 N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide CAS No. 2549045-10-3

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide

Cat. No.: B6435259
CAS No.: 2549045-10-3
M. Wt: 306.39 g/mol
InChI Key: ZPRDHBSQELWUQR-UHFFFAOYSA-N
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Description

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide (CAS 2549045-10-3) is a sulfonamide derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a structurally complex design with a pyrrolidine ring linked to a 6-cyanopyridin-2-yl group and an N-methylcyclopropanesulfonamide moiety . The interplay of these heterocyclic rings, combined with the polar sulfonamide group and the strained cyclopropane ring, contributes to distinct stereoelectronic properties that may enhance binding specificity and metabolic stability compared to simpler analogues . This compound is recognized as part of a class of N-cyanopyrrolidines investigated for their activity as inhibitors of the deubiquitylating enzyme Ubiquitin Specific Peptidase 30 (USP30) . USP30 is located in the mitochondrial outer membrane and plays a key role in regulating mitochondrial dynamics, including processes like mitophagy and apoptosis . By inhibiting USP30, this class of compounds offers a research tool for probing pathways involving mitochondrial dysfunction, which is implicated in a range of therapeutic areas including Parkinson's disease, cancer, and fibrotic disorders . In oncology research, depleting USP30 has been shown to sensitize cancer cells to apoptosis, positioning USP30 inhibitors as a potential strategy for anti-cancer therapy . The synthesis involves multi-step organic reactions, including the preparation and functionalization of the pyrrolidine ring, introduction of the 6-cyanopyridin-2-yl moiety via nucleophilic aromatic substitution, and final sulfonamide formation . The compound has a molecular formula of C14H18N4O2S and a molecular weight of 306.39 g/mol . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-17(21(19,20)13-5-6-13)12-7-8-18(10-12)14-4-2-3-11(9-15)16-14/h2-4,12-13H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRDHBSQELWUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CC=CC(=N2)C#N)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Cyanopyridin-2-yl Derivatives

The introduction of the cyano group at the 6-position of pyridine is achieved via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. For example, 2-chloro-6-nitropyridine undergoes reduction to 2-chloro-6-aminopyridine, followed by diazotization and treatment with CuCN to yield 6-cyanopyridin-2-yl chloride. Alternatively, palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] enables direct conversion of 2-halopyridines to 6-cyanopyridin-2-yl derivatives.

Key Reaction Conditions

  • Substrate : 2-chloro-6-nitropyridine

  • Reduction : H₂/Pd-C in ethanol, 50°C, 12 h (yield: 85%)

  • Cyanation : CuCN, DMF, 120°C, 6 h (yield: 72%)

Functionalization of Pyrrolidine

The pyrrolidine ring is functionalized at the 3-position with an amine group, which is subsequently methylated. Starting from pyrrolidin-3-amine, N-methylation is performed using methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 8 h, yielding N-methylpyrrolidin-3-amine with 90% purity.

Optimization Note :

  • Reductive amination with formaldehyde and NaBH₃CN in methanol (25°C, 4 h) offers an alternative pathway with comparable yields (88%).

Coupling of Pyridine and Pyrrolidine Moieties

The 6-cyanopyridin-2-yl group is introduced to the pyrrolidine via nucleophilic substitution. N-Methylpyrrolidin-3-amine reacts with 6-cyanopyridin-2-yl chloride in tetrahydrofuran (THF) at 65°C for 12 h, facilitated by K₂CO₃, to form 1-(6-cyanopyridin-2-yl)-N-methylpyrrolidin-3-amine.

Critical Parameters

  • Solvent : THF (20 volumes relative to substrate)

  • Temperature : 65°C

  • Yield : 78–85%

Impurity Control and Process Optimization

Byproduct Analysis

The primary impurity (≤0.5%) arises from incomplete sulfonylation, identified as N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylamine. This is mitigated by maintaining a 10% excess of sulfonyl chloride and rigorous pH control during workup.

Solvent and Temperature Effects

  • Solvent Screening : THF outperforms DMF and acetonitrile in coupling efficiency (Table 1).

  • Temperature : Reactions below 60°C result in unreacted starting material, while temperatures above 70°C promote decomposition.

Table 1: Solvent Impact on Coupling Efficiency

SolventYield (%)Purity (%)
THF8598
DMF7295
Acetonitrile6893

Alternative Methodologies and Comparative Evaluation

One-Pot Sequential Functionalization

A streamlined approach involves sequential N-methylation and sulfonylation in a single pot. After pyridine-pyrrolidine coupling, methyl iodide and cyclopropanesulfonyl chloride are added sequentially, reducing total synthesis time by 30% but yielding slightly lower purity (96%).

Scalability and Industrial Considerations

Pilot-Scale Production

A 1 kg batch synthesis achieved 80% yield using:

  • Reactor Size : 50 L

  • Cost Analysis : Raw material cost: $12,000/kg; optimized routes reduce this to $8,500/kg .

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Preparation of Pyrrolidine Ring : Cyclization of appropriate precursors.
  • Introduction of Cyanopyridine Moiety : Achieved via nucleophilic substitution reactions.
  • Formation of Sulfonamide : Reaction with methanesulfonyl chloride under basic conditions.

Optimizing these synthetic routes can enhance yield and purity while minimizing environmental impacts through green chemistry practices.

Chemical Research

N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and structure-activity relationships, contributing to advancements in organic synthesis.

Biological Applications

The compound's interactions with biological targets make it useful in biochemical assays and studies of cellular processes. Notably, it has been investigated for its potential as a drug candidate due to its ability to modulate specific molecular pathways.

Medicinal Chemistry

Research indicates that this compound may exhibit therapeutic properties, particularly as an inhibitor in cancer treatment. For instance, cyanopyrrolidines have been identified as potential inhibitors for deubiquitinating enzymes (DUBs), which play critical roles in cancer progression .

Industrial Applications

In the industrial sector, the compound can be utilized in the development of new materials or as a precursor for other chemicals relevant to various industries, including pharmaceuticals and agrochemicals.

Case Study 1: Cancer Treatment

A study highlighted the efficacy of cyanopyrrolidines as DUB inhibitors in cancer therapies. The compound's ability to interfere with protein degradation pathways presents a promising avenue for developing targeted cancer treatments .

Case Study 2: Drug Discovery

Research focused on the structure-activity relationship (SAR) of similar compounds has shown that modifications to the pyrrolidine ring can significantly impact biological activity, making it a focal point for drug discovery efforts aimed at treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table compares N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide with its closest structural analogue, N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549007-95-4), and highlights key structural and molecular differences:

Parameter Target Compound N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Molecular Formula C₁₃H₁₈N₄O₂S C₁₄H₁₇ClN₄O₂S
Molecular Weight (g/mol) 294.07 340.8
Heterocyclic Core Pyrrolidine (5-membered ring) Piperidine (6-membered ring)
Pyridine Substituents 6-cyano group at pyridin-2-yl 3-chloro, 5-cyano groups at pyridin-2-yl
Sulfonamide Modification N-methylcyclopropanesulfonamide Cyclopropanesulfonamide (no N-methylation)
Key Structural Features - Smaller ring (pyrrolidine) enhances rigidity
- N-methyl improves lipophilicity
- Chloro substituent increases steric/electronic effects
- Larger piperidine ring

Key Observations:

Substituent Effects : The absence of a chloro group in the target compound reduces steric hindrance and electron-withdrawing effects, which may alter receptor affinity or metabolic pathways.

Sulfonamide Functionalization: N-methylation in the target compound enhances lipophilicity, possibly improving membrane permeability compared to the non-methylated analogue .

Research Findings and Structural Implications

Structural Analysis:

  • Cyclopropane Ring : The strained cyclopropane moiety may increase thermodynamic stability and resistance to enzymatic degradation, a feature shared with other sulfonamide-based therapeutics.
  • Cyanopyridine Group: The 6-cyano substitution on pyridine could enhance π-π stacking interactions in biological targets, similar to kinase inhibitors like crizotinib derivatives.
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller size may reduce off-target interactions compared to piperidine-containing analogues, as observed in SAR studies of protease inhibitors .

Hypothetical Pharmacokinetic Profiles:

  • The target compound’s lower molecular weight (294.07 vs. 340.8 g/mol) and N-methylation suggest improved oral bioavailability compared to the chlorinated piperidine analogue.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-[1-(6-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution for pyrrolidine-3-amine intermediates, using polar aprotic solvents (e.g., dimethylformamide or acetonitrile) and temperatures between 60–100°C .
  • Sulfonamide coupling between cyclopropanesulfonyl chloride and the pyrrolidine intermediate under inert atmosphere, with triethylamine as a base .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions, especially the cyanopyridine and cyclopropane moieties .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: For absolute stereochemical confirmation, if single crystals are obtainable (e.g., via slow evaporation in ethanol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Methodological Answer:

  • Core modifications: Synthesize analogs with variations in the pyrrolidine ring (e.g., methyl vs. ethyl groups) or cyclopropane substituents.
  • Bioassay-guided testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Data analysis: Apply multivariate regression models to correlate substituent properties (e.g., logP, steric bulk) with IC₅₀ values .

Q. What experimental and computational approaches elucidate target binding mechanisms?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) to immobilized protein targets .
  • Molecular Dynamics (MD) Simulations: Use docking software (e.g., AutoDock Vina) to predict binding poses, followed by 100-ns MD runs to assess stability .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
  • HPLC-MS monitoring: Track degradation products using a C18 column (gradient: 5–95% acetonitrile in water) and identify fragments via MS/MS .

Q. What strategies resolve enantiomeric impurities in chiral synthesis?

Methodological Answer:

  • Chiral chromatography: Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to separate enantiomers .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Q. How can in vitro toxicity profiles be assessed for early-stage drug development?

Methodological Answer:

  • Cytotoxicity assays: Test against HEK293 or HepG2 cells using MTT/WST-1 assays at concentrations ranging from 1 nM–100 µM .
  • hERG inhibition screening: Patch-clamp electrophysiology to evaluate cardiac safety liabilities .

Q. What methods identify and characterize polymorphic forms of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC): Detect melting points and phase transitions .
  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures .

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